molecular formula C7H12ClN3 B1461139 2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride CAS No. 2034157-50-9

2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B1461139
CAS No.: 2034157-50-9
M. Wt: 173.64 g/mol
InChI Key: POHAEOLKSANHSC-UHFFFAOYSA-N
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Description

“2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride” is a chemical compound with the IUPAC name 2-(1-methylpyrazol-4-yl)cyclopropan-1-amine . It is used for research and development purposes .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13N3/c1-11-5-7(4-10-11)8-2-6(8)3-9/h4-6,8H,2-3,9H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and arrangement of atoms.


Physical and Chemical Properties Analysis

The molecular weight of this compound is 151.21 . Other physical and chemical properties such as melting point, boiling point, solubility, and stability under various conditions are not available in the retrieved data.

Safety and Hazards

This compound is intended for research and development use only, under the supervision of a technically qualified individual . For safety and hazard information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

Biochemical Analysis

Biochemical Properties

2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. This interaction can lead to changes in the biochemical pathways within cells, affecting overall cellular metabolism

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, the compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it may impact cell signaling by modulating the activity of key signaling molecules, thereby affecting processes such as cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, either inhibiting or activating them, which in turn affects downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby altering cellular function and metabolism.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are an important aspect of its biochemical analysis. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over extended periods or under specific environmental factors. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal biochemical pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism . These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular energy production and utilization. The compound’s influence on metabolic pathways is an area of active research, with ongoing studies aimed at elucidating its precise role and impact.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. The compound is transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall impact on cellular function and metabolism.

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications Its localization within the cell can affect its interactions with biomolecules and its overall biochemical effects

Properties

IUPAC Name

2-(1-methylpyrazol-4-yl)cyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c1-10-4-5(3-9-10)6-2-7(6)8;/h3-4,6-7H,2,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POHAEOLKSANHSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CC2N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354954-26-9
Record name Cyclopropanamine, 2-(1-methyl-1H-pyrazol-4-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354954-26-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 2
2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 3
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2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 4
2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 5
2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride
Reactant of Route 6
2-(1-Methylpyrazol-4-yl)cyclopropan-1-amine hydrochloride

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